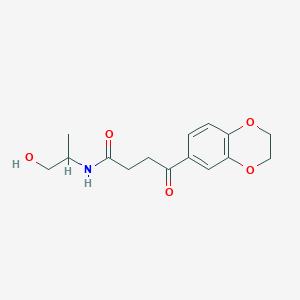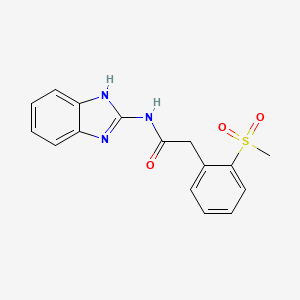
N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide, also known as BMA-168, is a chemical compound that has been extensively studied for its potential therapeutic applications. BMA-168 is a benzimidazole derivative that has been found to exhibit potent antitumor activity both in vitro and in vivo.
作用機序
The mechanism of action of N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide has been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy. In addition to its antitumor activity, N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide has also been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the main advantages of N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide is its potent antitumor activity, which makes it a promising candidate for cancer therapy. However, one of the limitations of N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide.
将来の方向性
There are several future directions for research on N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide. One area of interest is the development of novel formulations or delivery systems to improve the solubility and bioavailability of N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide. Another area of research is the investigation of the potential synergistic effects of N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide with other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide and to identify potential biomarkers for predicting the response to N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide treatment.
合成法
The synthesis of N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide involves the condensation of 2-(2-methylsulfonylphenyl)acetic acid with o-phenylenediamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization to obtain N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide in high yield and purity.
科学的研究の応用
N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide exhibits potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have also demonstrated that N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide can inhibit tumor growth and metastasis in animal models.
特性
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-23(21,22)14-9-5-2-6-11(14)10-15(20)19-16-17-12-7-3-4-8-13(12)18-16/h2-9H,10H2,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHPBYDYQVEZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1CC(=O)NC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3,4-Difluorophenyl)-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B6638642.png)
![3-methyl-2-oxo-N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-1,3-benzoxazole-6-sulfonamide](/img/structure/B6638649.png)
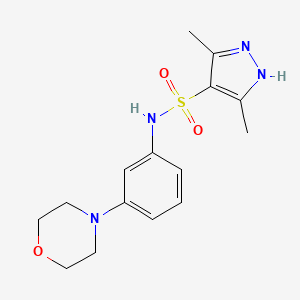
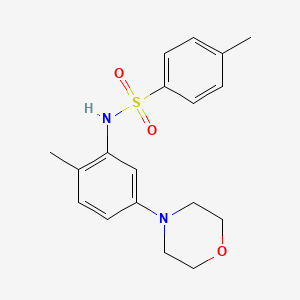
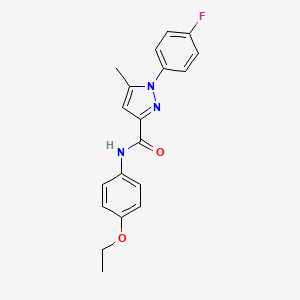


![N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide](/img/structure/B6638680.png)
![2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B6638684.png)
